2-Chloro-4-aminopyrimidine CAS number and properties
2-Chloro-4-aminopyrimidine CAS number and properties
An In-Depth Technical Guide to 2-Chloro-4-aminopyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
2-Chloro-4-aminopyrimidine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique electronic and structural characteristics, conferred by the pyrimidine core substituted with both an electron-withdrawing chloro group and an electron-donating amino group, make it a versatile precursor for a multitude of complex molecular architectures. This guide provides an in-depth examination of 2-Chloro-4-aminopyrimidine, covering its fundamental chemical and physical properties, detailed synthesis protocols, key reactivity patterns, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Safety protocols and handling procedures are also thoroughly addressed to ensure its effective and safe utilization in a research setting.
Core Compound Identification and Properties
2-Chloro-4-aminopyrimidine, also known as 4-chloro-2-pyrimidinamine, is a solid organic compound whose strategic importance is rooted in its bifunctional nature. The chlorine atom at the 2-position serves as a reactive leaving group for nucleophilic substitution, while the amino group at the 4-position can be a site for further derivatization or can act as a key hydrogen bond donor in biological interactions.
Physicochemical Data
The fundamental properties of 2-Chloro-4-aminopyrimidine are summarized in the table below, providing researchers with the essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄ClN₃ | [3][4] |
| Molecular Weight | 129.55 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 155-160 °C (decomposes) | [3] |
| Boiling Point | 314.6 ± 34.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| InChI Key | DBGFGNCFYUNXLD-UHFFFAOYSA-N | [1] |
| SMILES | Nc1nccc(Cl)n1 | [2] |
| Storage Temperature | 2-8°C |
Synthesis Methodologies: A Practical Guide
The synthesis of 2-Chloro-4-aminopyrimidine is well-established, with primary routes starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure. Below are two field-proven protocols.
Method 1: Chlorination of Isocytosine
This method leverages the conversion of a hydroxyl group in isocytosine (2-aminopyrimidin-4-one) to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a classic and robust transformation for pyrimidine cores.
Experimental Protocol:
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Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Reagent Addition: Charge the flask with phosphorus oxychloride (POCl₃) followed by the portion-wise addition of isocytosine.
-
Initial Heating: Stir the mixture and heat to 80°C. Maintain this temperature for 1 hour. This initial phase allows for the formation of a chlorophosphate intermediate.
-
Reflux: Increase the temperature to 120°C and maintain a steady reflux for 3 hours to drive the conversion to completion. During this step, HCl gas is evolved and should be scrubbed through an aqueous trap.[5]
-
Work-up:
-
After reflux, cool the reaction mixture and carefully distill off the excess POCl₃ under reduced pressure.
-
Slowly and cautiously add the concentrated reaction liquid dropwise into a beaker of ice water, ensuring the temperature does not exceed 40°C. This hydrolyzes any remaining POCl₃.
-
Perform multiple extractions of the aqueous solution with dichloromethane (DCM).
-
-
Purification:
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Combine the organic (DCM) layers. Add activated carbon to decolorize the solution and filter.
-
Remove the DCM from the filtrate by heating to 40-60°C.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C and allow crystallization to occur over 2 hours.
-
Collect the resulting white solid product by filtration. The reported yield is approximately 76.4%.[5]
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Method 2: Amination of 2,4-Dichloropyrimidine
This approach involves the regioselective nucleophilic substitution of one chlorine atom on 2,4-dichloropyrimidine with ammonia. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for selective amination.
Experimental Protocol:
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Setup: In a three-necked flask equipped with a reflux condenser and stirrer, add 2,4-dichloropyrimidine.
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Reaction: Add aqueous ammonia to the flask. Stir the mixture and heat to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
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Isolation:
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Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate to collect the crude product.
-
-
Purification:
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Wash the crude solid sequentially with ethanol and water.
-
Recrystallize the product from a mixture of dichloromethane and petroleum ether (1:1 v/v).
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Dry the purified crystals to obtain a white solid. This method reports a higher yield of approximately 84.4%.[5]
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Synthesis Workflow Diagram
Caption: Overview of the two primary synthesis pathways.
Applications in Medicinal Chemistry and Drug Development
2-Chloro-4-aminopyrimidine is a highly valued intermediate in the synthesis of biologically active molecules.[5] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[6]
Role as a Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-known "privileged scaffold" that can mimic the purine core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors for a wide range of protein kinases. The 2-amino group often forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The 4-position, following displacement of the chloro group, provides a vector for introducing substituents that can target specific regions of the kinase, thereby conferring selectivity and potency.
Precursor for Anticancer Agents
Research has shown that derivatives of 2-chloro-4-aminopyrimidine can function as potent tubulin polymerization inhibitors, a key mechanism for anticancer drugs.[7] By reacting 2-chloro-4-aminopyrimidine with various substituted amines, libraries of compounds can be synthesized and screened for antiproliferative activity against cancer cell lines.[8] For example, studies have demonstrated that certain derivatives can induce G2/M phase arrest in the cell cycle, disrupt microtubule networks, and trigger apoptosis in cancer cells.[7]
General Reaction Pathway for Derivatization
The most common reaction involving 2-Chloro-4-aminopyrimidine is the nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is readily displaced by a variety of nucleophiles, particularly amines.
Sources
- 1. 2-Amino-4-chloropyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Amino-4-chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]
- 4. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
